(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Description

Properties

IUPAC Name |

(3S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)9-5-7-3-1-2-4-8(7)6-12-9/h1-4,9,12H,5-6H2,(H2,11,13)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMNKDRNEZZRBW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NCC2=CC=CC=C21)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

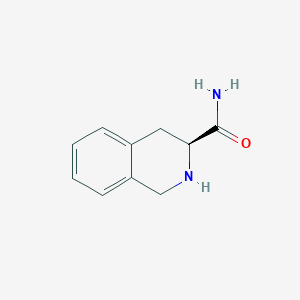

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide chemical structure and stereochemistry

This guide provides a comprehensive technical overview of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide, a chiral molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, stereochemistry, synthesis, and pharmacological relevance, offering insights grounded in established scientific principles and experimental data.

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] THIQ-based molecules have demonstrated potential as antitumor, antibacterial, antiviral, and neuroprotective agents.[1][2] The constrained cyclic structure of the THIQ system often imparts favorable pharmacokinetic properties and allows for precise three-dimensional positioning of substituents to interact with biological targets.

This compound, a derivative of the non-proteinogenic amino acid (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), has emerged as a valuable building block in the synthesis of novel therapeutic agents.[3][4][5] Its defined stereochemistry at the C3 position is crucial for enantioselective interactions with chiral biological macromolecules such as enzymes and receptors.

Chemical Structure and Stereochemistry

The fundamental structure of this compound consists of a fused benzene ring and a partially saturated pyridine ring, forming the tetrahydroisoquinoline core. A carboxamide group is attached to the chiral center at the C3 position.

Molecular Formula: C₁₀H₁₂N₂O[6]

Molecular Weight: 176.22 g/mol [6]

The Chiral Center and Absolute Configuration

The key stereochemical feature of this molecule is the chiral center at the C3 carbon of the tetrahydroisoquinoline ring. The "(S)" designation indicates the absolute configuration at this center according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is critical for its biological activity, as enantiomers often exhibit different pharmacological profiles.

Conformational Analysis

The tetrahydroisoquinoline ring is not planar and can adopt different conformations. The presence of the carboxamide substituent at the C3 position influences the conformational equilibrium. In solution, derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been observed to exist as a mixture of rotamers due to hindered rotation around the amide bond.[5][7] This conformational flexibility can be a significant factor in its binding to biological targets.

Below is a diagram illustrating the chemical structure of this compound, highlighting the stereocenter.

Caption: Chemical structure of this compound with the stereocenter at C3 marked with an asterisk.

Synthesis and Characterization

The synthesis of this compound typically starts from the corresponding carboxylic acid, (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid.[5] A variety of synthetic routes are available for the preparation of the parent acid and its derivatives, with the Pictet-Spengler reaction being a classic and versatile method for constructing the tetrahydroisoquinoline core.[1]

General Synthetic Protocol

A common laboratory-scale synthesis involves the amidation of the carboxylic acid. This can be achieved through several standard peptide coupling methods.

Experimental Protocol: Amidation of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid

-

Activation of the Carboxylic Acid: To a solution of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide), a coupling agent such as dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) is added, along with a base like triethylamine or N,N-diisopropylethylamine (DIPEA). The reaction is typically stirred at 0 °C for 30-60 minutes to form the activated ester.

-

Amine Addition: An ammonia source, such as ammonium chloride, is then added to the reaction mixture. The reaction is allowed to warm to room temperature and stirred for several hours to overnight.

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure this compound.

The following flowchart illustrates the key steps in the synthesis.

Caption: Synthetic workflow for the preparation of this compound.

Spectroscopic Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

| Spectroscopic Data | - |

| ¹H NMR | The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. Expected signals include aromatic protons in the range of 7.0-7.5 ppm, methylene protons of the tetrahydroisoquinoline ring, and the amide protons. The splitting patterns and coupling constants are crucial for confirming the connectivity of the atoms. |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the aromatic carbons, the aliphatic carbons of the heterocyclic ring, and the carbonyl carbon of the amide group. The chemical shift of the chiral C3 carbon is also a key feature. |

| IR Spectroscopy | The infrared spectrum will show characteristic absorption bands for the N-H stretching of the amide and the secondary amine, C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic portions of the molecule.[8] |

| Mass Spectrometry | Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. The molecular ion peak [M]+ would be expected at m/z 176.22. |

Pharmacological Relevance and Applications

This compound and its derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The tetrahydroisoquinoline scaffold is present in a number of natural and synthetic compounds with a broad range of biological effects.[9]

Neurological and CNS Applications

Derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their potential in treating neurological disorders.[3] The rigid framework of the THIQ nucleus allows for the precise orientation of pharmacophoric groups, making it a suitable scaffold for designing ligands for various receptors and enzymes in the central nervous system.

Enzyme Inhibition

The constrained conformation of the Tic residue can mimic a β-turn in a peptide chain, making it a valuable component in the design of peptidomimetics and enzyme inhibitors. For instance, derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been incorporated into inhibitors of proteases and other enzymes.

Asymmetric Catalysis

Beyond direct pharmacological applications, N-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and their thioamide analogs have been explored as organocatalysts in asymmetric synthesis, such as the aldol reaction.[10] This highlights the versatility of this chiral scaffold in synthetic organic chemistry.

Conclusion

This compound is a fundamentally important chiral building block with a well-defined structure and stereochemistry. Its synthesis is accessible through established chemical transformations, and its characterization relies on standard spectroscopic methods. The inherent biological relevance of the tetrahydroisoquinoline scaffold, combined with the stereochemical control offered by the C3-carboxamide group, ensures its continued importance in the fields of medicinal chemistry, drug discovery, and organic synthesis. The insights provided in this guide are intended to support researchers and scientists in leveraging the unique properties of this molecule for the development of novel and effective therapeutic agents.

References

-

ACS Omega. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Publications. Available from: [Link]

-

Collection of Czechoslovak Chemical Communications. (Year not available). Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. Available from: [Link]

-

International Journal of Scientific & Technology Research. (Year not available). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available from: [Link]

-

ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. Available from: [Link]

-

RSC Publishing. (Year not available). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Available from: [Link]

-

National Institutes of Health. (Year not available). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Available from: [Link]

-

Acta Poloniae Pharmaceutica. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available from: [Link]

-

Chem-Impex. (Year not available). (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. Available from: [Link]

-

PubChem. (2025). 1,2,3,4-Tetrahydroisoquinoline. Available from: [Link]

-

ResearchGate. (2025). Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer. Available from: [Link]

-

ResearchGate. (2025). Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid. Available from: [Link]

-

ResearchGate. (Year not available). Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. Available from: [Link]

-

The Journal of Organic Chemistry. (Year not available). Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines 1. Available from: [Link]

-

PubChem. (2025). 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Available from: [Link]

-

PubChem. (2025). (-)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. Available from: [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 3. chemimpex.com [chemimpex.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 134732-98-2|this compound|BLD Pharm [bldpharm.com]

- 7. Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Emerging Potential of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide: A Technical Guide for Researchers

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

The quest for novel therapeutic agents is an ongoing endeavor in biomedical research. Central to this pursuit is the identification and exploitation of "privileged scaffolds" – molecular frameworks that exhibit versatile binding properties to a range of biological targets. The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus represents one such exemplary scaffold, found in numerous natural products and synthetic compounds with diverse and potent biological activities.[1][2] This guide focuses on a specific, synthetically accessible derivative, (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide, and aims to provide a comprehensive overview of its potential research applications for scientists and drug development professionals. Its rigid bicyclic structure offers a unique conformational constraint that can be leveraged for designing highly selective ligands.[3] This document will delve into the pharmacological landscape of this compound class, propose novel avenues for investigation, and provide actionable experimental protocols to empower researchers in their explorations.

Pharmacological Profile and Mechanistic Landscape

The versatility of the THIQ scaffold stems from its ability to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological effects.[4][5] While research on the specific carboxamide at the 3-position is still emerging, the broader family of THIQ derivatives provides a strong foundation for predicting its potential mechanisms of action.

Neuromodulatory Activities: A Double-Edged Sword

The structural resemblance of THIQs to endogenous neurochemicals has positioned them as significant players in neuroscience research.

-

Dopaminergic System Modulation: Endogenous THIQs are known to be present in the mammalian brain and can influence the dopaminergic system.[6] Some derivatives can induce parkinsonism-like symptoms, while others exhibit neuroprotective effects against toxins like MPTP.[6][7] This suggests that this compound could be investigated for its ability to modulate dopamine pathways, with potential applications in Parkinson's disease research, either as a tool to model the disease or as a lead for neuroprotective agents.[6] A Chinese patent suggests that tetrahydroisoquinoline-3-carboxylic acid derivatives can increase the bioavailability of levodopa in the brain, indicating a potential role in enhancing current Parkinson's therapies.[8]

-

Glutamatergic System and Neuroprotection: Certain THIQ derivatives act as N-methyl-D-aspartate (NMDA) receptor antagonists, protecting neurons from excitotoxicity.[9][10] This is a crucial mechanism in preventing neuronal damage in ischemic events and neurodegenerative diseases.[9] The neuroprotective properties of some THIQs are attributed to their ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity.[10]

-

Alzheimer's Disease Research: Novel THIQ derivatives have been designed to modulate the proteolytic processing of amyloid precursor protein (APP), a key event in the pathogenesis of Alzheimer's disease.[11] These compounds can stimulate the non-amyloidogenic pathway and inhibit gamma-secretase, reducing the production of neurotoxic Aβ peptides.[11]

Oncological Potential: Targeting Cancer Hallmarks

Recent studies have highlighted the promise of THIQ derivatives as anti-cancer agents, targeting key pathways in tumor progression.

-

Inhibition of Pro-Survival Proteins: Derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have been developed as inhibitors of the anti-apoptotic proteins Bcl-2 and Mcl-1.[12] By blocking these proteins, the compounds can induce apoptosis in cancer cells.[12]

-

Anti-Angiogenesis and KRas Inhibition: The THIQ scaffold has been utilized to develop potent inhibitors of KRas, a frequently mutated oncogene in various cancers, including colorectal cancer.[13] Furthermore, some derivatives have demonstrated significant anti-angiogenic activity, a critical process for tumor growth and metastasis.[13]

Metabolic and Cardiovascular Applications

The pharmacological reach of THIQs extends to metabolic and cardiovascular diseases.

-

Anti-Diabetic Properties: A notable study identified a derivative of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid as a potent and selective agonist of peroxisome proliferator-activated receptor γ (PPARγ) and an inhibitor of protein-tyrosine phosphatase 1B (PTP-1B).[14] This dual action makes it a promising candidate for an efficacious and safe anti-diabetic drug.[14]

-

Cardiovascular Modulation: The THIQ core is a key component of antihypertensive drugs.[3] Additionally, specific derivatives have been investigated for their bradycardic (heart rate-lowering) activities.[15]

Potential Therapeutic Applications: Charting New Research Frontiers

Based on the established pharmacology of the THIQ scaffold, we propose the following novel research applications for this compound and its future derivatives.

Diagram: Proposed Research Trajectories

Caption: Potential research applications stemming from the core compound.

Key Experimental Protocols

To facilitate the exploration of these research avenues, this section provides detailed, self-validating experimental workflows.

Protocol 1: In Vitro Assessment of Neuroprotective Activity

Objective: To determine the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Methodology:

-

Cell Culture:

-

Culture human neuroblastoma SH-SY5Y cells in a 1:1 mixture of Eagle's Minimum Essential Medium and F12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

-

Induction of Oxidative Stress:

-

Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well.

-

After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 µM) for 2 hours.

-

Induce oxidative stress by adding 100 µM of 6-hydroxydopamine (6-OHDA) to the culture medium.

-

-

Cell Viability Assay (MTT Assay):

-

After 24 hours of 6-OHDA treatment, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Self-Validation:

-

Positive Control: Include a known neuroprotective agent (e.g., N-acetylcysteine) to validate the assay's responsiveness.

-

Negative Control: Include wells with cells treated only with the vehicle (e.g., DMSO) to establish baseline viability.

-

Dose-Response Curve: The expected outcome is a dose-dependent increase in cell viability with increasing concentrations of the test compound.

Diagram: Neuroprotection Assay Workflow

Caption: Step-by-step workflow for the in vitro neuroprotection assay.

Protocol 2: Bcl-2/Mcl-1 Inhibition Assay (Fluorescence Polarization)

Objective: To determine the binding affinity of this compound to the anti-apoptotic proteins Bcl-2 and Mcl-1.

Methodology:

-

Reagents:

-

Recombinant human Bcl-2 and Mcl-1 proteins.

-

Fluorescently labeled BH3 peptide probe (e.g., FAM-Bak BH3).

-

Assay buffer (e.g., 20 mM phosphate buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic F-68).

-

-

Assay Procedure:

-

In a 384-well black plate, add the test compound at various concentrations.

-

Add the fluorescently labeled BH3 peptide probe (final concentration ~25 nM).

-

Initiate the binding reaction by adding the recombinant Bcl-2 or Mcl-1 protein (final concentration ~100 nM).

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation, 535 nm emission for FAM).

-

Self-Validation:

-

Positive Control: Use a known Bcl-2/Mcl-1 inhibitor (e.g., ABT-263) to demonstrate displacement of the fluorescent probe.

-

Negative Control: Include wells with the probe and protein but no inhibitor to determine the maximum polarization signal.

-

IC50 Determination: The data should yield a sigmoidal dose-response curve from which the IC50 value can be calculated.

Future Research Directions and Concluding Remarks

The this compound scaffold holds immense promise for the development of novel therapeutics across a spectrum of diseases. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the carboxamide group and substitutions on the aromatic ring will be crucial to optimize potency and selectivity for specific targets.

-

In Vivo Efficacy Studies: Promising in vitro candidates should be advanced to relevant animal models to assess their pharmacokinetic properties and in vivo efficacy.

-

Target Deconvolution: For compounds exhibiting interesting phenotypic effects, unbiased target identification approaches can uncover novel mechanisms of action.

References

- The Role of Tetrahydroisoquinolines in Modern Drug Discovery. (URL: )

-

Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease - J-Stage. (URL: [Link])

- Applications of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparation of medicines treating dopaminergic nerve diseases - Google P

-

Tetrahydroisoquinoline derivatives: a new perspective on monoaminergic dysfunction in children with ADHD? - PMC - PubMed Central. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (URL: [Link])

-

(PDF) Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease - ResearchGate. (URL: [Link])

- Tetrahydroisoquinoline Derivatives: Versatile Tools in Medicinal Chemistry. (URL: )

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC. (URL: [Link])

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (URL: [Link])

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations | ACS Omega. (URL: [Link])

-

Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid - ResearchGate. (URL: [Link])

-

Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed. (URL: [Link])

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives - ijstr. (URL: [Link])

-

Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. (URL: [Link])

-

The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed. (URL: [Link])

-

New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed. (URL: [Link])

-

Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed. (URL: [Link])

-

Novel (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor γ selective agonists with protein-tyrosine phosphatase 1B inhibition - PubMed. (URL: [Link])

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (URL: [Link])

-

Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline derivatives. (URL: [Link])

-

Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - NIH. (URL: [Link])

-

Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed. (URL: [Link])

-

Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines 1. (URL: [Link])

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid | C10H11NO2 | CID 95489 - PubChem. (URL: [Link])

-

Synthesis and Pharmacological Evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline Derivatives as Specific Bradycardic Agents - PubMed. (URL: [Link])

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 6. Synthesis and Neurotoxicity of Tetrahydroisoquinoline Derivatives for Studying Parkinson's Disease [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. CN104161758A - Applications of tetrahydroisoquinoline-3-carboxylic acid derivatives in preparation of medicines treating dopaminergic nerve diseases - Google Patents [patents.google.com]

- 9. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New 1,2,3,4-tetrahydroisoquinoline derivatives as modulators of proteolytic cleavage of amyloid precursor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor γ selective agonists with protein-tyrosine phosphatase 1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and pharmacological evaluation of 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinoline derivatives as specific bradycardic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological significance of the tetrahydroisoquinoline scaffold

An In-depth Technical Guide to the Biological Significance of the Tetrahydroisoquinoline Scaffold

Authored by a Senior Application Scientist

Abstract

The tetrahydroisoquinoline (THIQ) scaffold is a prominent heterocyclic motif that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its widespread occurrence in a vast array of natural products and its versatile three-dimensional structure have established it as a "privileged scaffold," capable of interacting with a diverse range of biological targets. This technical guide provides a comprehensive overview of the biological significance of the THIQ core, delving into its natural origins, its broad spectrum of pharmacological activities, and its successful application in the development of clinically approved drugs. We will explore the underlying mechanisms of action, highlight key structure-activity relationships, and present representative synthetic and analytical methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the enduring importance of the tetrahydroisoquinoline scaffold in modern pharmacology.

Table of Contents

-

Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Nature and Medicine

-

Natural Products as a Source of Bioactive Tetrahydroisoquinolines

-

The Pharmacological Versatility of the THIQ Scaffold

-

Anticancer Activity

-

Antimicrobial and Antiviral Properties

-

Neuropharmacological Effects

-

Cardiovascular Applications

-

-

Mechanism of Action: How THIQs Interact with Biological Targets

-

Case Studies: Clinically Approved Drugs Featuring the THIQ Scaffold

-

Synthetic Methodologies for THIQ Analogs

-

The Pictet-Spengler Reaction: A Cornerstone in THIQ Synthesis

-

-

References

Introduction: The Tetrahydroisoquinoline Scaffold - A Privileged Structure in Nature and Medicine

The 1,2,3,4-tetrahydroisoquinoline (THIQ) is a bicyclic heterocyclic scaffold that forms the core of numerous biologically active compounds. Its rigid, yet conformationally flexible, structure allows it to present substituents in a well-defined three-dimensional orientation, making it an ideal pharmacophore for interacting with the complex binding sites of biological macromolecules. This inherent structural advantage has led to the classification of the THIQ moiety as a "privileged scaffold" in medicinal chemistry—a concept that describes molecular frameworks that are able to provide useful ligands for more than one type of receptor or enzyme target. The ubiquity of the THIQ core in nature, from plant alkaloids to marine natural products, underscores its evolutionary selection as a robust template for biological activity.

Natural Products as a Source of Bioactive Tetrahydroisoquinolines

Nature has long utilized the THIQ scaffold to create a vast repertoire of bioactive molecules. These natural products often serve as the starting point for modern drug discovery efforts, providing inspiration and initial lead compounds.

-

Plant Alkaloids: A significant number of plant-derived alkaloids feature the THIQ core. These compounds exhibit a wide range of pharmacological effects. For instance, the simple THIQ alkaloid salsolinol, found in certain foods and beverages, has been studied for its potential role in neuropharmacology. More complex examples include the benzylisoquinoline alkaloids, such as morphine and codeine, which are potent analgesics.

-

Marine Natural Products: The marine environment is another rich source of structurally unique and biologically active THIQ-containing compounds. Ecteinascidin 743 (Trabectedin), isolated from the tunicate Ecteinascidia turbinata, is a potent antitumor agent that showcases the intricate molecular architecture that can be built around the THIQ core.

The Pharmacological Versatility of the THIQ Scaffold

The privileged nature of the THIQ scaffold is evident in the broad spectrum of pharmacological activities exhibited by its derivatives. This versatility makes it a highly attractive starting point for drug discovery programs targeting a wide array of diseases.

Anticancer Activity

A multitude of THIQ-containing compounds have demonstrated significant potential in the treatment of cancer. Their mechanisms of action are diverse and include:

-

DNA Intercalation and Alkylation: Compounds like Trabectedin exert their cytotoxic effects by binding to the minor groove of DNA and inducing DNA damage.

-

Enzyme Inhibition: Other THIQ derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, such as topoisomerases and protein kinases.

Antimicrobial and Antiviral Properties

The THIQ scaffold has been successfully incorporated into agents targeting infectious diseases.

-

Antiviral Agents: A notable example is the HIV-1 protease inhibitor Saquinavir, which plays a crucial role in antiretroviral therapy. The THIQ moiety in Saquinavir is critical for its binding to the active site of the viral protease.

-

Antimicrobial Agents: Novel THIQ derivatives have been synthesized and evaluated for their activity against a range of bacterial and fungal pathogens.

Neuropharmacological Effects

The rigid structure of the THIQ scaffold makes it well-suited for interaction with receptors in the central nervous system (CNS). This has led to the development of THIQ-based compounds with various neuropharmacological activities, including:

-

Dopamine Receptor Agonists and Antagonists: The THIQ framework can mimic the structure of dopamine, allowing for the design of ligands that modulate dopaminergic signaling.

-

Opioid Receptor Ligands: The structural similarity of certain THIQs to morphine has inspired the development of novel analgesics.

Cardiovascular Applications

Derivatives of the THIQ scaffold have also found utility in the treatment of cardiovascular diseases. For example, the antihypertensive agent Debrisoquine contains a THIQ moiety and exerts its effect by modulating adrenergic signaling.

Mechanism of Action: How THIQs Interact with Biological Targets

The ability of the THIQ scaffold to engage with a diverse set of biological targets is a key contributor to its biological significance. The core structure provides a rigid platform, while substituents at various positions can be modified to achieve specific interactions and desired pharmacological profiles.

Below is a generalized diagram illustrating the interaction of a substituted THIQ scaffold with a hypothetical enzyme active site.

Figure 1: Generalized interaction of a substituted THIQ ligand with an enzyme active site.

Case Studies: Clinically Approved Drugs Featuring the THIQ Scaffold

The therapeutic success of the THIQ scaffold is best illustrated by the number of drugs that have received clinical approval. The following table summarizes a few key examples.

| Drug Name | Therapeutic Area | Mechanism of Action |

| Trabectedin | Oncology | DNA alkylating agent |

| Saquinavir | Antiviral (HIV) | HIV-1 protease inhibitor |

| Deucravacitinib | Immunology | Tyrosine kinase 2 (TYK2) inhibitor |

| Debrisoquine | Cardiovascular | Adrenergic neuron blocking agent |

Synthetic Methodologies for THIQ Analogs

The exploration of the pharmacological potential of the THIQ scaffold has been greatly facilitated by the development of efficient and versatile synthetic methods.

The Pictet-Spengler Reaction: A Cornerstone in THIQ Synthesis

The Pictet-Spengler reaction, first reported in 1911, remains one of the most widely used methods for the synthesis of the THIQ core. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: A Representative Pictet-Spengler Reaction

-

Reactant Preparation: Dissolve the β-arylethylamine (1.0 eq) in a suitable solvent (e.g., toluene or dichloromethane).

-

Aldehyde Addition: Add the aldehyde (1.1 eq) to the solution at room temperature.

-

Acid Catalysis: Introduce an acid catalyst (e.g., trifluoroacetic acid, 0.1-1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, neutralize the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).

-

Extraction: Extract the product into an organic solvent.

-

Purification: Purify the crude product by column chromatography on silica gel.

Figure 2: Simplified workflow of the Pictet-Spengler reaction.

Future Perspectives and Conclusion

The tetrahydroisoquinoline scaffold continues to be a fertile ground for drug discovery. Its proven track record in delivering clinically successful drugs, combined with its synthetic tractability, ensures its continued relevance. Future research will likely focus on:

-

Novel Derivatives: The design and synthesis of new THIQ analogs with improved potency, selectivity, and pharmacokinetic properties.

-

New Therapeutic Targets: The exploration of the THIQ scaffold against novel biological targets implicated in a wider range of diseases.

-

Combinatorial Chemistry: The use of combinatorial approaches to rapidly generate large libraries of THIQ derivatives for high-throughput screening.

References

-

G. S. Hassan, H. A. R. Hussein, E. M. H. Abbas, M. A. M. Massoud. Tetrahydroisoquinoline: A Privileged Scaffold in Medicinal Chemistry. Archiv der Pharmazie. URL: [Link]

-

M. A. K. Zayda, M. A. El-Fattah, M. S. K. Youssef. Tetrahydroisoquinoline as a Privileged Scaffold in Anticancer Drug Discovery. RSC Advances. URL: [Link]

-

J. D. Scott, R. M. Williams. Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews. URL: [Link]

-

P. P. Prajapati, P. B. Pansuriya, J. J. Parmar, D. J. Bhalodia. Deucravacitinib: A First-in-Class, Oral, Selective, Allosteric Tyrosine Kinase 2 Inhibitor for the Treatment of Plaque Psoriasis. Journal of Clinical Pharmacy and Therapeutics. URL: [Link]

-

C. M. C. da Silva, C. R. S. de Lira, J. M. de S. e Silva, V. F. da Silva, J. G. de Sena-Filho, S. L. de Castro. Tetrahydro-β-carboline and Tetrahydroisoquinoline Alkaloids: A Review on the Potential against Neglected Tropical Diseases. Molecules. URL: [Link]

An In-depth Technical Guide to the Pharmacology of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide and Its Congeners

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural alkaloids and synthetic compounds with a wide array of pharmacological activities.[1][2][3] This guide provides a comprehensive exploration of the pharmacology of a specific and promising subclass: derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, with a focus on the carboxamide moiety. We will dissect its synthesis, stereochemical considerations, multifaceted pharmacodynamics across oncology, metabolic disease, and neuroscience, and the underlying structure-activity relationships. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental frameworks to facilitate further investigation into this versatile chemical entity.

The Strategic Importance of the THIQ Scaffold

The THIQ nucleus is a privileged structure in drug discovery, widely distributed in nature and recognized for its ability to interact with a diverse range of biological targets.[1][2] Synthetic and natural THIQ analogs have demonstrated a remarkable spectrum of activities, including anti-cancer, anti-bacterial, neuroprotective, and anti-diabetic properties.[1][3][4][5] The constrained cyclic structure of the THIQ core, which can be considered a cyclized phenylethylamine, allows it to mimic the conformation of endogenous neurotransmitters, such as dopamine and norepinephrine, while offering a rigid backbone for the precise spatial orientation of various substituents.

The focus of this guide, the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide scaffold, introduces two key features:

-

A Chiral Center at C-3: The (S)-configuration is crucial for stereospecific interactions with biological targets.

-

A Carboxamide Moiety: This functional group, derived from the corresponding carboxylic acid, serves as a versatile hydrogen bond donor and acceptor, significantly influencing molecular interactions, solubility, and metabolic stability compared to its parent acid.

Synthesis and Stereochemical Control

The construction of the core THIQ scaffold is most classically achieved through the Pictet-Spengler reaction . This robust and versatile method involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.

General Synthetic Workflow: Pictet-Spengler Reaction

The causality behind this reaction's prevalence lies in its efficiency and high yields. The use of a chiral auxiliary or catalyst during this process can induce stereoselectivity, which is critical for producing the desired (S)-enantiomer.

Caption: Fig 1. Generalized Pictet-Spengler Synthesis Workflow.

Protocol: Synthesis of (S)-THIQ-3-carboxylic acid Derivatives

This protocol is a representative example adapted from methodologies for creating THIQ-based compounds.[6][7]

Objective: To synthesize the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid core, the immediate precursor to the target carboxamide.

Materials:

-

L-DOPA (or another suitable β-arylethylamine precursor)

-

Formaldehyde (or other aldehyde)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Organic solvents (Methanol, Diethyl Ether)

-

Ammonia or desired amine

-

Coupling agent (e.g., HATU, EDC)

Step-by-Step Methodology:

-

Cyclization (Pictet-Spengler):

-

Dissolve L-DOPA in aqueous HCl. The acidic medium is crucial for catalyzing the cyclization.

-

Add formaldehyde solution dropwise at a controlled temperature (e.g., 0-5°C) to form the initial Schiff base in situ.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material.

-

Neutralize the reaction mixture carefully with NaOH to the isoelectric point of the amino acid product (typically pH 5-6) to precipitate the crude THIQ-3-carboxylic acid.

-

Filter the precipitate, wash with cold water and diethyl ether, and dry under vacuum.

-

-

Purification:

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to achieve high purity. Purity is validated by NMR and HPLC.

-

-

Amidation:

-

Suspend the purified (S)-THIQ-3-carboxylic acid in an anhydrous solvent like DMF or CH₂Cl₂.

-

Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). These reagents activate the carboxylic acid for nucleophilic attack.

-

Introduce the amine source (e.g., a solution of ammonia in dioxane, or a primary/secondary amine) and stir at room temperature for 4-12 hours.

-

Perform an aqueous workup to remove reagents and byproducts. Extract the final carboxamide product with an organic solvent.

-

Purify the final compound using column chromatography. Characterize the structure and confirm stereochemical integrity via ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and chiral HPLC.

-

Pharmacodynamics: A Multi-Target Profile

Derivatives of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid have demonstrated significant activity against several distinct and therapeutically relevant target families.

Anti-Cancer Activity: Inhibition of Bcl-2 Family Proteins

A primary mechanism of action for this scaffold in oncology is the inhibition of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Bcl-2 and Mcl-1.[8] These proteins are key regulators of the intrinsic apoptosis pathway and are often overexpressed in cancer cells, enabling them to evade cell death.

Mechanism:

-

(S)-THIQ-3-carboxamide derivatives act as BH3-mimetics. They bind to the hydrophobic BH3-groove on the surface of anti-apoptotic proteins like Bcl-2 and Mcl-1.

-

This binding competitively displaces pro-apoptotic proteins (e.g., Bax, Bak, Bim).

-

The liberated pro-apoptotic proteins can then oligomerize at the mitochondrial outer membrane, leading to permeabilization, cytochrome c release, and subsequent activation of caspases, culminating in apoptosis.[8]

Caption: Fig 2. Bcl-2 Inhibition Pathway.

Preclinical Evidence: Studies have shown that specific derivatives can bind to both Bcl-2 and Mcl-1 with Ki values in the low micromolar range.[8] In cellular assays, these compounds induce apoptosis and activate caspase-3 in a dose-dependent manner in cancer cell lines like Jurkat cells.[8]

| Compound Ref. | Target(s) | Binding Affinity (Ki) | Cellular Activity (Cell Line) | Citation |

| Lead Compound 1 | Bcl-2 | 5.2 µM | - | [8] |

| Active Compound 11t | Bcl-2, Mcl-1 | Potent Binding | Induces apoptosis (Jurkat) | [8] |

Anti-Diabetic Activity: Dual PPARγ Agonism and PTP-1B Inhibition

Certain (S)-THIQ-3-carboxylic acid derivatives have been identified as potent dual-acting agents for type 2 diabetes. They function as selective agonists for Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and inhibitors of Protein-Tyrosine Phosphatase 1B (PTP-1B).[9]

-

PPARγ Agonism: Activation of PPARγ, a nuclear receptor, is the mechanism of the thiazolidinedione (TZD) class of anti-diabetic drugs. It regulates the transcription of genes involved in glucose and lipid metabolism, improving insulin sensitivity. Novel derivatives have shown potent agonism with EC50 values in the low nanomolar range.[10]

-

PTP-1B Inhibition: PTP-1B is a negative regulator of insulin signaling. Its inhibition enhances the phosphorylation of the insulin receptor and its substrates, thereby amplifying the insulin signal and improving glucose uptake.

A compound with this dual mechanism is highly desirable as it could offer enhanced glycemic control with a potentially better side-effect profile than pure PPARγ agonists. For example, compound 14i was identified as a potent PPARγ agonist (EC₅₀ = 0.03 µM) and PTP-1B inhibitor (IC₅₀ = 1.18 µM), demonstrating a fivefold stronger hypoglycemic effect than rosiglitazone in KK-Aʸ mice.[9]

Neuropharmacology: Modulating Dopaminergic and Glutamatergic Systems

The broader THIQ class is well-known for its interactions with the central nervous system. Chronic administration of the parent THIQ molecule specifically affects the nigrostriatal dopamine system, which is relevant to Parkinson's disease.[11] While data on the 3-carboxamide is less specific, related THIQ derivatives have shown potent neuroprotective effects.[12][13]

The proposed mechanisms for neuroprotection include:

-

Free Radical Scavenging: THIQs can reduce oxidative stress, a key factor in neurodegeneration.[12]

-

NMDA Receptor Antagonism: Some THIQs can inhibit glutamate-induced excitotoxicity by blocking NMDA receptors, preventing excessive Ca²⁺ influx and subsequent neuronal death.[12][14]

-

Dopamine Receptor Ligands: The THIQ scaffold is a versatile template for designing selective dopamine D3 receptor antagonists, which are of interest for treating substance abuse and neuropsychiatric disorders.[15][16]

Key Experimental Protocols

Protocol: Fluorescence Polarization (FP) Assay for Bcl-2 Binding

Objective: To quantify the binding affinity of a THIQ derivative for a Bcl-2 family protein by measuring the displacement of a fluorescently labeled probe.

Principle: A small, fluorescently labeled peptide (probe) that binds to the target protein will tumble slowly in solution, resulting in high fluorescence polarization. When a test compound displaces the probe, the free probe tumbles rapidly, leading to a decrease in polarization. This change is proportional to the binding affinity of the test compound.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

Reconstitute recombinant human Bcl-2 protein in the buffer.

-

Prepare a stock solution of a fluorescent probe (e.g., Fluorescein-labeled BH3 peptide).

-

Serially dilute the test (S)-THIQ-3-carboxamide derivative in DMSO, then buffer.

-

-

Assay Execution (in a 384-well black plate):

-

Add a fixed concentration of Bcl-2 protein and the fluorescent probe to each well.

-

Add the serially diluted test compound. Include controls:

-

Negative Control (High Polarization): Protein + Probe + Buffer (no inhibitor).

-

Positive Control (Low Polarization): Probe + Buffer (no protein).

-

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

-

Data Acquisition:

-

Read the fluorescence polarization on a suitable plate reader (Excitation: 485 nm, Emission: 535 nm).

-

-

Data Analysis:

-

Convert polarization values to the percentage of inhibition.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

-

Protocol: MTT Assay for Anti-proliferative Activity

Objective: To assess the cytotoxic or anti-proliferative effect of a THIQ derivative on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture cancer cells (e.g., Jurkat, MCF-7) in appropriate media until they reach logarithmic growth phase.

-

-

Cell Plating:

-

Trypsinize and count the cells. Seed a specific number of cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the (S)-THIQ-3-carboxamide derivative in culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert MTT to formazan.

-

-

Formazan Solubilization:

-

Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot viability against the logarithm of compound concentration and fit to a dose-response curve to determine the IC₅₀ value.

-

Conclusion and Future Directions

The this compound scaffold and its closely related analogs represent a highly versatile and pharmacologically significant class of molecules. The research to date has established their potential across multiple therapeutic areas, most notably in oncology as Bcl-2/Mcl-1 inhibitors and in metabolic disease as dual-acting PPARγ agonists and PTP-1B inhibitors.[8][9] The inherent neuropharmacological properties of the THIQ core further suggest potential applications in treating neurodegenerative and psychiatric disorders.[11][12]

Future research should focus on:

-

Improving Selectivity: For anti-cancer applications, developing derivatives with higher selectivity for specific Bcl-2 family members could lead to more targeted therapies with fewer side effects.

-

Pharmacokinetic Optimization: A systematic investigation of the ADME (Absorption, Distribution, Metabolism, Excretion) properties is required to advance lead compounds toward clinical development.

-

Elucidating CNS Mechanisms: For neuropharmacological applications, more detailed studies are needed to pinpoint the specific receptor subtypes and signaling pathways modulated by the (S)-3-carboxamide derivatives.

By leveraging the established synthetic routes and a clear understanding of the structure-activity relationships, the scientific community is well-positioned to unlock the full therapeutic potential of this privileged scaffold.

References

- Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline deriv

- (S)-1,2,3,4-Tetrahydroisoquinoline-1-carboxylic acid. Chem-Impex.

- Neurochemical changes induced by acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline and salsolinol in dopaminergic structures of r

- Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.

- Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

- Synthesis of 1,2,3,4‐Tetrahydroisoquinoline‐3‐Carboxylic Acid‐Embedded Decapeptides: In Silico Studies and In Vitro Evaluation Against Breast Cancer.

- Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors. PubMed.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutam

- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid.

- Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and rel

- Studies on cerebral protective agents. IX.

- Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands. PubMed.

- Synthesis of Isoquinolines. III. A New Synthesis of 1,2,3,4-Tetrahydroisoquinolines. The Journal of Organic Chemistry.

- Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry.

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents.

- Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies.

- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. PubMed.

- 1,2,3,4-Tetrahydroisoquinoline Produces an Antidepressant-Like Effect in the Forced Swim Test and Chronic Mild Stress Model of Depression in the Rat: Neurochemical Correl

- Synthesis of novel 4-aryl-1,2,3,4-tetrahydroisoquinolines as probes for dopamine receptor ligands. PubMed.

- Novel (S)

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. MDPI.

- Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands. Semantic Scholar.

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem.

- Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists. PubMed.

- Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar.

- 1-Aryl-1,2,3,4-tetrahydroisoquinolines as Potential Antimalarials: Synthesis, in vitro Antiplasmodial Activity and in silico Pharmacokinetics Evaluation.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 4. researchgate.net [researchgate.net]

- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and development of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives as Bcl-2/Mcl-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: peroxisome proliferator-activated receptor γ selective agonists with protein-tyrosine phosphatase 1B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids: a novel series of PPAR gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurochemical changes induced by acute and chronic administration of 1,2,3,4-tetrahydroisoquinoline and salsolinol in dopaminergic structures of rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Development of novel 1,2,3,4-tetrahydroisoquinoline derivatives and closely related compounds as potent and selective dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Development of Novel 1,2,3,4‐Tetrahydroisoquinoline Derivatives and Closely Related Compounds as Potent and Selective Dopamine D3 Receptor Ligands | Semantic Scholar [semanticscholar.org]

(S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide solubility and stability data

An In-Depth Technical Guide to the Physicochemical Properties of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

Introduction

This compound is a chiral heterocyclic compound featuring the tetrahydroisoquinoline (THIQ) scaffold. The THIQ core is a prominent structural motif found in numerous natural alkaloids and synthetic compounds, exhibiting a wide range of biological activities.[1][2] As a result, derivatives such as this carboxamide are of significant interest in medicinal chemistry and drug discovery, often serving as key building blocks or intermediates in the synthesis of novel therapeutic agents.[3][4] Understanding the fundamental physicochemical properties, namely solubility and stability, is a non-negotiable prerequisite for its advancement through any research and development pipeline, from initial screening to formulation.

This guide provides a comprehensive framework for characterizing the solubility and stability of this compound. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from related structures and outlines the authoritative, field-proven methodologies required to generate this critical data. The protocols described herein are designed as self-validating systems, ensuring data integrity and reliability for researchers, scientists, and drug development professionals.

Part 1: Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The structure of this compound, containing a basic secondary amine and a polar carboxamide group, suggests a nuanced solubility profile. The parent 1,2,3,4-tetrahydroisoquinoline nucleus is reported to have moderate aqueous solubility (20 g/L at 20°C), while the parent isoquinoline is more soluble in organic solvents.[5] The presence of the carboxamide functional group, capable of hydrogen bonding, can further influence its interaction with protic and aprotic solvents.[6]

A definitive solubility profile must be determined empirically. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the steps to determine the solubility of the target compound in various pharmaceutically relevant solvents.

Rationale: The shake-flask method is the accepted standard for measuring thermodynamic solubility because it allows the system to reach equilibrium, providing a true measure of the compound's intrinsic solubility in a given solvent at a specific temperature.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, Propylene Glycol, DMSO). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C and 37°C) for a defined period (typically 24-48 hours). This duration allows the dissolution process to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let undissolved solids settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solid particles.

-

Sample Collection & Dilution: Carefully collect an aliquot of the clear supernatant from each vial. It is critical not to disturb the solid pellet. Immediately perform a precise dilution of the supernatant with a suitable mobile phase or solvent to bring the concentration into the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method against a standard calibration curve prepared with known concentrations of the compound.

-

Calculation: Calculate the original concentration in the supernatant by multiplying the measured concentration by the dilution factor. This value represents the equilibrium solubility.

Data Presentation: Solubility of this compound

The results from the shake-flask experiment should be summarized in a clear, tabular format.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Purified Water | 25 | Data | Data |

| PBS (pH 7.4) | 25 | Data | Data |

| 0.1 N HCl | 25 | Data | Data |

| Ethanol | 25 | Data | Data |

| DMSO | 25 | Data | Data |

| Purified Water | 37 | Data | Data |

| PBS (pH 7.4) | 37 | Data | Data |

Table 1: Example data table for summarizing solubility results.

Part 2: Stability Profile & Forced Degradation

Assessing the intrinsic stability of a drug candidate is mandated by regulatory agencies and is essential for determining its shelf-life, storage conditions, and potential degradation pathways.[7][8] Forced degradation (or stress testing) studies are the primary tool used to accelerate this process, providing critical information for the development of stability-indicating analytical methods.[9]

The structure of this compound contains functional groups susceptible to specific degradation pathways:

-

Amide Bond: Susceptible to hydrolysis under acidic and basic conditions.

-

Secondary Amine & Benzylic Position: Potential sites for oxidation.

-

Aromatic Ring: Can be susceptible to photolytic degradation.

Mandatory Visualization: Forced Degradation Workflow

The following diagram illustrates the logical workflow for a comprehensive forced degradation study.

Caption: Workflow for a typical forced degradation study.

Experimental Protocol: Forced Degradation Study

Rationale: This protocol is designed to intentionally degrade the sample under various stress conditions to an optimal level (typically 5-20% degradation).[10] This ensures that major degradation products are formed at a sufficient level for detection and that the analytical method is truly "stability-indicating," meaning it can separate the intact drug from its degradants.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water) at a concentration of ~1 mg/mL.

-

Applying Stress Conditions:

-

Acid Hydrolysis: Mix equal parts of the stock solution with 0.2 N HCl to achieve a final acid concentration of 0.1 N. Heat at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix equal parts of the stock solution with 0.2 N NaOH. Apply the same heat and time course as the acid hydrolysis. Neutralize with HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature. Monitor over time.

-

Thermal Degradation: Expose both the solid powder and the stock solution to dry heat (e.g., 80°C) for a set period.

-

Photostability: Expose the solid powder and stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[11] A control sample should be protected from light.

-

-

Sample Analysis:

-

Dilute all stressed samples, including a time-zero (unstressed) control, to a suitable concentration (e.g., 0.1 mg/mL).

-

Analyze by a reverse-phase HPLC method with a photodiode array (PDA) detector.[7]

-

The mobile phase gradient should be designed to separate the parent peak from all generated degradant peaks.

-

-

Data Evaluation:

-

Specificity: Demonstrate that the parent peak is spectrally pure in the presence of degradants using the PDA detector.

-

Mass Balance: Calculate the mass balance to account for all the material. The sum of the assay of the parent compound and the levels of all degradation products should ideally be between 95-105%.

-

Identify Major Degradants: For any degradant present above a certain threshold (e.g., >1%), further structural elucidation using LC-MS/MS may be necessary.

-

Data Presentation: Summary of Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 N HCl | 60 - 80 °C | Time-coursed (e.g., 0-24h) |

| Base Hydrolysis | 0.1 N NaOH | 60 - 80 °C | Time-coursed (e.g., 0-24h) |

| Oxidation | 3% H₂O₂ | Room Temp | Time-coursed (e.g., 0-24h) |

| Thermal (Dry Heat) | Oven | 80 °C | 48 hours |

| Photolytic | ICH Compliant Chamber | Ambient | 1.2 million lux-hr & 200 W-hr/m² |

Table 2: Typical stress conditions for a forced degradation study.

Conclusion

A thorough understanding of the solubility and stability of this compound is fundamental to its successful application in pharmaceutical research and development. This guide provides the strategic framework and validated experimental protocols necessary for generating this essential data package. By systematically evaluating its behavior in various solvents and under ICH-prescribed stress conditions, researchers can build a robust physicochemical profile. This profile not only supports the development of a stability-indicating analytical method but also informs critical downstream decisions regarding formulation, storage, and handling, ultimately enabling the progression of this valuable chiral building block into new therapeutic entities.

References

-

[3] Synthesis and characterization of n-substituted (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxamides and thioamides as organocatalysts for asymmetric aldol reaction. ResearchGate. Available at: [Link]

-

[12] Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. PubMed Central. Available at: [Link]

-

[7] Forced Degradation Studies. MedCrave online. Available at: [Link]

-

[5] Isoquinoline. Solubility of Things. Available at: [Link]

-

Isoquinoline. Wikipedia. Available at: [Link]

-

[10] Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

[9] Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

-

[11] FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. Available at: [Link]

-

[1] Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. PMC - NIH. Available at: [Link]

-

[13] Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

-

[8] Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

-

[2] Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. Available at: [Link]

-

[6] Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. jocpr.com [jocpr.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. ajrconline.org [ajrconline.org]

- 9. ajpsonline.com [ajpsonline.com]

- 10. biopharminternational.com [biopharminternational.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

Methodological & Application

Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide via Pictet-Spengler reaction

Application Note & Protocol

Topic: High-Fidelity Synthesis of (S)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide via Asymmetric Pictet-Spengler Reaction

For: Researchers, scientists, and drug development professionals.

Executive Summary

The tetrahydroisoquinoline (THIQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[1][2] Specifically, the chiral this compound is a valuable building block for synthesizing novel therapeutics, including peptide mimics and constrained ligands.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of this key intermediate using the Pictet-Spengler reaction. By leveraging the inherent chirality of a common amino acid derivative, this method offers a direct and stereocontrolled route to the target compound. We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental guide, and offer insights into process optimization and troubleshooting.

The Strategic Choice: Why the Pictet-Spengler Reaction?

The Pictet-Spengler reaction, first reported in 1911, is a robust and efficient method for constructing the tetrahydroisoquinoline ring system.[5][6][7][8] It involves the acid-catalyzed condensation of a β-arylethylamine with a carbonyl compound, followed by an intramolecular electrophilic aromatic substitution (ring closure).[9][10]

For the synthesis of our target molecule, this compound, this reaction offers several distinct advantages:

-

Atom Economy: It is a condensation reaction where the primary byproduct is water, making it an efficient process.

-

Stereochemical Control: By starting with the enantiopure amino acid derivative, L-phenylalaninamide, the stereocenter at the C-3 position is pre-determined. The reaction conditions are typically selected to favor kinetic control, which preserves the stereointegrity of this center and induces the desired stereochemistry at the newly formed C-1 position.[6][11]

-

Operational Simplicity: The reaction can often be performed as a one-pot synthesis under relatively mild conditions, making it highly practical for laboratory-scale and scalable production.[12]

Reaction Mechanism: A Guided Tour

The reaction proceeds through a well-established pathway. Understanding these steps is critical for troubleshooting and optimizing the synthesis. The entire process is catalyzed by a Brønsted acid, such as trifluoroacetic acid (TFA).

-

Iminium Ion Formation: The reaction initiates with the condensation of the primary amine of L-phenylalaninamide and the carbonyl group of formaldehyde (generated from paraformaldehyde). Acid catalysis facilitates the dehydration of the intermediate hemiaminal to form a highly electrophilic N-acyliminium ion.

-

Intramolecular Cyclization: The electron-rich phenyl ring of the phenethylamine moiety then acts as a nucleophile, attacking the iminium ion in a 6-endo-trig cyclization. This is the key ring-forming step and establishes the tetrahydroisoquinoline core.

-

Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the stable tetrahydroisoquinoline product.

The following diagram illustrates this mechanistic pathway.

Caption: Key steps of the acid-catalyzed Pictet-Spengler reaction.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system. Adherence to the specified conditions and analytical checks will ensure the reliable synthesis of the target compound.

Materials and Equipment

| Reagent/Material | Grade | Supplier | Notes |

| L-Phenylalaninamide hydrochloride | ≥98% | Standard commercial | |

| Paraformaldehyde | Reagent Grade | Standard commercial | Acts as the formaldehyde source. |

| Trifluoroacetic Acid (TFA) | ≥99% | Standard commercial | Corrosive. Handle in a fume hood. |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Standard commercial | Use dry solvent for best results. |

| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | Prepared in-house | For quenching the reaction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Standard commercial | For drying the organic phase. |

| Diethyl Ether | Reagent Grade | Standard commercial | For precipitation/crystallization. |

Equipment:

-

Round-bottom flasks (50 mL and 100 mL)

-

Magnetic stirrer and stir bars

-

Ice bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Standard laboratory glassware

-

NMR spectrometer, Mass spectrometer, Polarimeter for characterization

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-